molecular formula C13H9BrN2O B8529123 3-(Benzyloxy)-6-bromopyridine-2-carbonitrile

3-(Benzyloxy)-6-bromopyridine-2-carbonitrile

Cat. No. B8529123
M. Wt: 289.13 g/mol
InChI Key: NXLREPOWOPKKIQ-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-6-bromopyridine-2-carbonitrile is a useful research compound. Its molecular formula is C13H9BrN2O and its molecular weight is 289.13 g/mol. The purity is usually 95%.
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properties

Product Name

3-(Benzyloxy)-6-bromopyridine-2-carbonitrile

Molecular Formula

C13H9BrN2O

Molecular Weight

289.13 g/mol

IUPAC Name

6-bromo-3-phenylmethoxypyridine-2-carbonitrile

InChI

InChI=1S/C13H9BrN2O/c14-13-7-6-12(11(8-15)16-13)17-9-10-4-2-1-3-5-10/h1-7H,9H2

InChI Key

NXLREPOWOPKKIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=C(C=C2)Br)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

6-Bromo-3-hydroxypyridine-2-carbonitrile (53.8 g) obtained in Reference Example 72(1) is dissolved in acetone (550 ml), and thereto are added benzyl bromide (35.6 ml) and potassium carbonate (43.1 g). The mixture is then heated under reflux for 4 hours. After allowing to cool, water (600 ml) is added to the reaction solution, and the mixture is extracted with ethyl acetate. The aqueous layer is extracted with ethyl acetate once, and combined with the previous organic layer. The solution is washed with saturated brine and dried over sodium sulfate. The solvent is removed by evaporation under reduced pressure and the residue is purified by silica gel column chromatography (eluent: n-hexane/ethyl acetate=5/1, followed by 3/1). The resulting residue is suspended in diethyl ether/n-hexane and the solid is collected by filtration to give the title compound (24.1 g).
Quantity
53.8 g
Type
reactant
Reaction Step One
Quantity
35.6 mL
Type
reactant
Reaction Step Two
Quantity
43.1 g
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
reactant
Reaction Step Three
Quantity
550 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a mixture of 2-cyano-3-hydroxypyridine (10.0 g), water (40 mL) and acetonitrile (200 mL) was added N-bromosuccinimide (17.8 g) at 0° C., and the mixture was stirred at 0° C. for 2 hr, and at room temperature for 1 hr. Ethyl acetate was added to the reaction mixture. The solution was washed with water and saturated brine, dried over magnesium sulfate, and concentrated under reduced pressure to give a white solid. To a solution (200 mL) of the obtained solid in acetone were added benzyl bromide (11.9 mL) and potassium carbonate (23.1 g), and the mixture was stirred overnight with heating under reflux. Insoluble material was filtered off, and the filtrate was concentrated under reduced pressure. The residue was washed with methanol and toluene to give the title object compound (3.17 g, 13%) as a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
17.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
11.9 mL
Type
reactant
Reaction Step Three
Quantity
23.1 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
13%

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